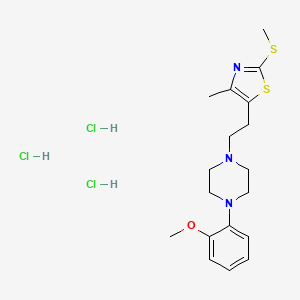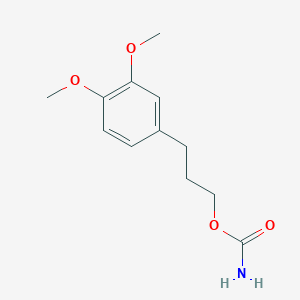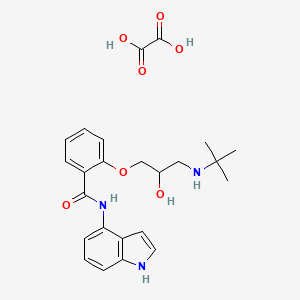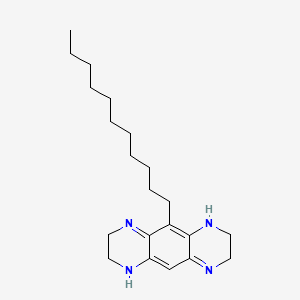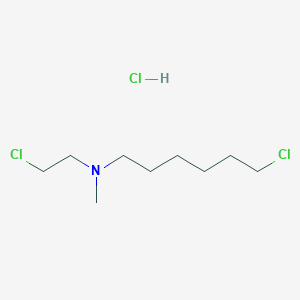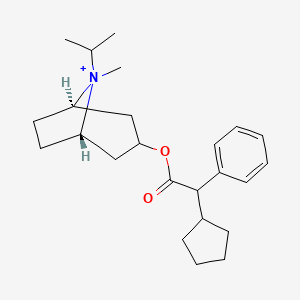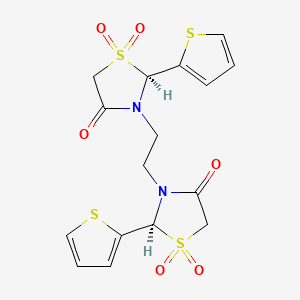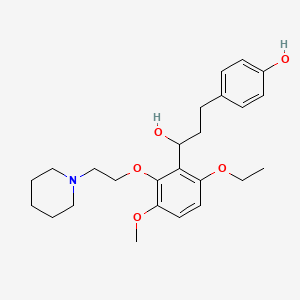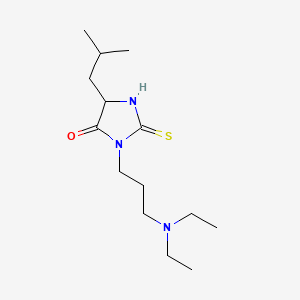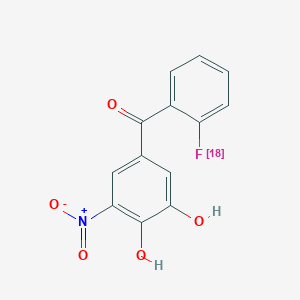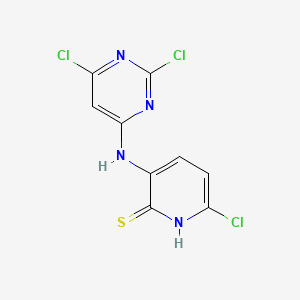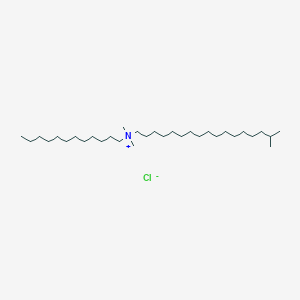
Indeloxazine hydrochloride, (S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Indeloxazine Hydrochloride typically involves the reaction of morpholine with 1H-inden-7-yloxy methyl chloride under controlled conditions. The reaction is carried out in the presence of a suitable base to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yield and purity.
Industrial Production Methods
Industrial production of Indeloxazine Hydrochloride may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process includes purification steps such as recrystallization and chromatography to obtain the final product with the required specifications.
Chemical Reactions Analysis
Types of Reactions
Indeloxazine Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom in the hydrochloride salt is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its effects on neurotransmitter systems and potential use in neuropharmacology.
Medicine: Explored for its therapeutic potential in treating neurological disorders such as depression and anxiety.
Mechanism of Action
The mechanism of action of Indeloxazine Hydrochloride involves its interaction with neurotransmitter systems in the brain. It is believed to modulate the levels of serotonin and norepinephrine, leading to its potential antidepressant and anxiolytic effects. The compound targets specific receptors and pathways involved in mood regulation and cognitive function .
Comparison with Similar Compounds
Similar Compounds
Fluoxetine Hydrochloride: Another compound with antidepressant properties, but with a different mechanism of action.
Sertraline Hydrochloride: Similar therapeutic use but differs in its chemical structure and receptor affinity.
Paroxetine Hydrochloride: Shares some pharmacological effects but has distinct molecular targets.
Uniqueness
Indeloxazine Hydrochloride is unique in its specific interaction with neurotransmitter systems and its potential dual action on serotonin and norepinephrine levels. This dual action distinguishes it from other similar compounds that may primarily target only one neurotransmitter system .
Properties
CAS No. |
76489-35-5 |
|---|---|
Molecular Formula |
C14H18ClNO2 |
Molecular Weight |
267.75 g/mol |
IUPAC Name |
(2S)-2-(3H-inden-4-yloxymethyl)morpholine;hydrochloride |
InChI |
InChI=1S/C14H17NO2.ClH/c1-3-11-4-2-6-14(13(11)5-1)17-10-12-9-15-7-8-16-12;/h1-4,6,12,15H,5,7-10H2;1H/t12-;/m0./s1 |
InChI Key |
KEBHLNDPKPIPLI-YDALLXLXSA-N |
Isomeric SMILES |
C1CO[C@@H](CN1)COC2=CC=CC3=C2CC=C3.Cl |
Canonical SMILES |
C1COC(CN1)COC2=CC=CC3=C2CC=C3.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


